N-(1-phenylcyclobutyl)benzenesulfonamide
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Overview
Description
N-(1-phenylcyclobutyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes a cyclobutyl group linked to a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylcyclobutyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 1-phenylcyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions: N-(1-phenylcyclobutyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-(1-phenylcyclobutyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-phenylcyclobutyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.
Comparison with Similar Compounds
- N-(phenylsulfonyl)benzenesulfonamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Comparison: N-(1-phenylcyclobutyl)benzenesulfonamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other benzenesulfonamides. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(1-phenylcyclobutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-16(12-7-13-16)14-8-3-1-4-9-14/h1-6,8-11,17H,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUILIROAHJUCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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